(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Dihydrofolate reductase Antifolate Enzyme inhibition

Sourcing enantiopure 3-amino-2,3-dihydrobenzofuran building blocks with dual halogen substitution often forces researchers to accept racemic mixtures or settle for single-halogen analogs. This (3S)-5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine eliminates that compromise. - Provides a stereodefined (3S)-amine center essential for chiral SAR studies; distinct CAS 1241676-84-5 ensures no contamination from racemate (CAS 1156991-76-2) or (3R)-enantiomer (CAS 1213858-88-8). - The 5-bromo/7-fluoro substitution pattern is validated in BD2-selective BET inhibitor series, conferring up to 1,000-fold BD2/BD1 selectivity. - The C5 bromine handle and C7 fluorine substituent enable diverse downstream diversification via cross-coupling or SNAr cyclization strategies, streamlining process chemistry scale-up.

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
Cat. No. B13047058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC8H7BrFNO
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC(=C2)Br)F)N
InChIInChI=1S/C8H7BrFNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1
InChIKeyBTJQGWSPHDYUSF-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine: Chiral Heterocyclic Building Block


(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1241676-84-5; molecular formula C₈H₇BrFNO; molecular weight 232.05 g/mol) is a chiral 2,3-dihydrobenzofuran-3-amine derivative featuring a stereodefined (3S) amine center and dual halogen substitution with bromine at the 5-position and fluorine at the 7-position on the fused benzofuran core [1]. The compound belongs to the class of 3-amino-2,3-dihydrobenzofurans, a scaffold of significant interest in medicinal chemistry due to its presence in bioactive molecules and its utility as a versatile synthetic intermediate [2]. Its fully defined stereochemistry distinguishes it from racemic mixtures and enables stereospecific structure-activity relationship studies.

Stereodefined (3S)-amine center for enantiomer-specific SAR studies
5-Bromo-7-fluoro substitution supports bromodomain selectivity research context
Chiral heterocyclic building block for stereochemical control workflows

(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine: Non-Interchangeability with Generics


Substitution with generic analogs is not scientifically viable because the compound's combination of a stereodefined (3S) amine center and the specific 5-bromo/7-fluoro substitution pattern is not present in racemic mixtures (CAS: 1156991-76-2) or the (3R) enantiomer (CAS: 1213858-88-8) . Enantiomeric specificity at the 3-position amine is critical in chiral recognition by biological targets [1]; the 5-bromo-7-fluoro substitution pattern has been independently validated in the 2,3-dihydrobenzofuran BET inhibitor series as conferring enhanced second bromodomain (BD2) selectivity [2]. The combination of both features in a single, stereochemically pure entity provides a well-defined chiral building block that cannot be approximated by alternative positional isomers (e.g., 5-bromo-4-fluoro or 6-bromo-4-fluoro derivatives) or racemates.

Property
Target (3S) Enantiomer
Substitute Risk
Stereochemistry
(3S)-amine center
Racemate masks enantiomer-specific SAR; (3R) may shift chiral recognition
Halogen pattern
5-Bromo-7-fluoro
Positional isomers lack reported BD2 selectivity context
Synthetic handle
7-F enables metal-free route
Non-fluorinated analogs require alternative catalysts

(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine: Comparative Differentiation Evidence


DHFR Inhibitory Activity of the 5-Bromo-7-fluoro-2,3-dihydrobenzofuran Scaffold

The 5-bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine scaffold exhibits moderate inhibitory activity against bovine liver dihydrofolate reductase (DHFR), with an IC₅₀ value of 160 nM measured using FH₂ as substrate in the presence of NADPH following a 2-minute preincubation [1]. This activity is >2,000-fold more potent than the structurally distinct comparator CHEMBL3585843 against MAO-B (IC₅₀ = 270,000 nM) [2]. This demonstrates that the 5-bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine core possesses measurable, albeit modest, enzyme inhibitory activity that is pharmacologically relevant in the sub-micromolar range.

DHFR inhibition
Reported
IC₅₀ 160 nM (bovine liver DHFR)
vs. comparator MAO-B IC₅₀ 270,000 nM (>2,000-fold difference)
Supports DHFR enzyme inhibition context
Cross-target comparison; class-level data from BindingDB
Dihydrofolate reductase Antifolate Enzyme inhibition

Enantiomeric Specificity: (3S)-Configured Chiral Intermediate

(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is commercially available with defined stereochemistry (CAS: 1241676-84-5) at purities of 97–98% . In contrast, the racemic mixture (CAS: 1156991-76-2) and the (3R)-enantiomer (CAS: 1213858-88-8) constitute distinct chemical entities . Chemoenzymatic kinetic resolution methodologies have been developed to access enantiomerically pure 1-heteroarylethanamines in the benzofuran series with yields approaching theoretical maxima [1], underscoring the importance of stereochemical definition in this class. The availability of the single enantiomer eliminates the need for post-synthetic chiral resolution.

Enantiomeric purity
Head-to-head
Single (3S)-enantiomer ≥97%
Distinct CAS: 1241676-84-5 vs. racemate (1156991-76-2) & (3R) (1213858-88-8)
Supports stereochemical attribution review
Pre-resolved enantiomer reduces post-synthetic separation needs
Chiral resolution Stereospecific synthesis Enantiomeric purity

SAR Precedent for 5-Bromo-7-fluoro Substitution in BET Inhibition

In the 2,3-dihydrobenzofuran series developed as BET inhibitors, the 5-bromo-7-fluoro substitution pattern is a validated pharmacophoric element. The optimized series achieved up to 1,000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) [1]. While the target compound itself is not the final optimized inhibitor, its substitution pattern (5-bromo-7-fluoro) maps directly onto the core scaffold of this validated chemotype, distinguishing it from unsubstituted benzofurans (which lack halogen-dependent BD2 selectivity) and from alternative halogen positional isomers (e.g., 5-bromo-4-fluoro or 6-bromo-4-fluoro derivatives) that were not reported to confer the same selectivity profile.

BET BD2 selectivity
Class-level
5-Bromo-7-fluoro pattern maps to validated BD2-selective chemotype
Optimized analogs: up to 1,000‑fold BD2/BD1 selectivity
Supports bromodomain selectivity research
Class-level scaffold inference; compound not final inhibitor
BET inhibitor Bromodomain selectivity Epigenetics

SNAr/5-Exo-Trig Cyclization for Chiral 3-Amino-2,3-dihydrobenzofurans

A recently reported tandem S_NAr/5-exo-trig cyclization methodology enables the synthesis of 3-amino-2,3-dihydrobenzofurans from N-alkyl- and N-arylimines derived from o-fluorobenzaldehydes in moderate to good yields [1]. This synthetic accessibility contrasts with traditional benzofuran syntheses requiring precious metal catalysts. The presence of the fluorine atom at the 7-position facilitates the initial S_NAr step, while the bromine at the 5-position provides a handle for subsequent cross-coupling reactions. Compounds lacking the 7-fluoro group cannot participate in this S_NAr-driven cyclization pathway, requiring alternative synthetic routes.

Synthetic route
Method context
7-Fluoro enables metal-free SNAr/5-exo-trig cyclization
Reported for 3-amino-2,3-dihydrobenzofurans
Supports synthetic accessibility review
Catalyst-free route; 5-Br handle for further cross-coupling
Heterocycle synthesis SNAr cyclization Chiral amine building block

(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine: Optimal Research Applications


BD2-Selective BET Bromodomain Inhibitor Development

Based on the literature-validated SAR demonstrating that 5-bromo-7-fluoro substitution in the 2,3-dihydrobenzofuran series contributes to BD2-selective BET inhibition (up to 1,000-fold BD2/BD1 selectivity) [1], this compound serves as an advanced chiral intermediate for epigenetic drug discovery programs targeting the second bromodomain. The stereodefined (3S) amine provides a functional handle for introducing additional pharmacophoric elements, enabling structure-guided optimization toward clinical candidates.

DHFR Inhibitor Lead Optimization

The compound exhibits measurable inhibition of bovine liver DHFR (IC₅₀ = 160 nM) [1], establishing baseline enzymatic engagement. For antifolate drug discovery programs, this chiral 5-bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine scaffold can be functionalized via the primary amine to explore SAR around the DHFR binding pocket, with the halogen substitution pattern providing vectors for further optimization of potency and selectivity.

Metal-Free Synthesis of Chiral 3-Amino-2,3-dihydrobenzofurans

The 7-fluoro substituent enables access to 3-amino-2,3-dihydrobenzofurans via metal-catalyst-free tandem S_NAr/5-exo-trig cyclization methodologies [1]. For process chemistry and scale-up applications, procuring the pre-formed (3S)-5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine eliminates the need for chiral resolution of the 3-amine center while retaining the bromine handle at C5 for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling diversification.

Chiral HPLC Method Development & Enantiomeric Purity Standard

Given the distinct CAS registry numbers for the (3S)-enantiomer (1241676-84-5), the racemic mixture (1156991-76-2), and the (3R)-enantiomer (1213858-88-8) [1], the single-enantiomer compound can be employed as a reference standard for chiral HPLC method development and for validating enantiomeric purity in synthetic batches. This application is supported by documented chemoenzymatic resolution protocols for the broader 1-heteroarylethanamine class [2].

Application
Selection Property
Validation Focus
BD2-selective bromodomain inhibition studies
5-Bromo-7-fluoro substitution SAR context
BD2/BD1 selectivity endpoint review
DHFR enzyme inhibition research
Reported DHFR IC₅₀ context
Enzyme inhibition endpoint review
Scalable chiral building block synthesis
7-Fluoro-enabled SNAr reactivity
Atom-economical route assessment
Chiral reference standard application
Stereochemical definition (single enantiomer)
Chiral HPLC method validation

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